

# Application Notes & Protocols: Assessing HBV Epitope Immunogenicity in HLA Transgenic Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | HBV Seq2 aa:179-186 |           |  |  |  |
| Cat. No.:            | B12406096           | Get Quote |  |  |  |

Topic: Use of HLA Transgenic Mice to Study HBV Core Epitope (aa:18-27) Immunogenicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hepatitis B Virus (HBV) infection is a major global health issue, and the host's T-cell immune response is critical for viral clearance.[1] Cytotoxic T lymphocytes (CTLs), particularly CD8+ T-cells, play a vital role by recognizing and eliminating HBV-infected hepatocytes.[2] This recognition is mediated by the presentation of viral peptide epitopes by Human Leukocyte Antigen (HLA) class I molecules. Due to the species-specific nature of HBV and HLA restriction, conventional mouse models are inadequate for studying human T-cell responses.

HLA transgenic mice, which express human HLA genes (e.g., HLA-A2) and are deficient in their native MHC molecules, provide an invaluable in vivo platform to bridge this gap.[3][4] These models allow for the investigation of the immunogenicity of specific HBV epitopes in a human-like immune context, making them essential for the preclinical evaluation of therapeutic vaccines and immunotherapies.[5][6]

This document provides detailed protocols and data for assessing the immunogenicity of the well-characterized HLA-A2-restricted HBV core antigen epitope, HBcAg18-27 (FLPSDFFPSV), using HLA-A2.1 transgenic mice.

## **Quantitative Data Summary**



The following tables summarize quantitative data from studies utilizing HLA transgenic mice to evaluate the immunogenicity of HBV epitopes. The primary method for quantifying T-cell response is the Enzyme-Linked Immunospot (ELISPOT) assay, which measures the frequency of cytokine-producing cells, typically Interferon-gamma (IFN-y).[2][7]

Table 1: Immunogenicity of HBV Core Epitopes in HLA-A2.1 Transgenic Mice

| Epitope    | lmmunizati<br>on Strategy                        | Adjuvant /<br>Vehicle              | Assay            | Result<br>(Mean SFC<br>± SD / 10 <sup>6</sup><br>splenocytes<br>) | Reference |
|------------|--------------------------------------------------|------------------------------------|------------------|-------------------------------------------------------------------|-----------|
| HBc141-149 | HBc DNA-<br>prime /<br>Peptide-boost             | gp96                               | IFN-y<br>ELISPOT | 145.4 ± 58.6                                                      | [1]       |
| HBc18-27   | Peptide in<br>Incomplete<br>Freund's<br>Adjuvant | Incomplete<br>Freund's<br>Adjuvant | IFN-y<br>ELISPOT | 55 to 658<br>(range)                                              | [3]       |
| HBc18-27   | DNA vaccine<br>(pcDNA3.0-<br>SCT-C18-27)         | N/A                                | IFN-γ<br>ELISPOT | ~150                                                              | [8][9]    |
| HBc107-115 | DNA vaccine<br>(pcDNA3.0-<br>SCT-C107-<br>115)   | N/A                                | IFN-y<br>ELISPOT | ~100                                                              | [8][9]    |

SFC: Spot-Forming Cells; SD: Standard Deviation; SCT: Single-Chain Trimer

Table 2: Antiviral Efficacy Following Immunization in HBV/HLA-A2 Transgenic Mice



| Epitope    | Immunization<br>Strategy         | Outcome<br>Measured                             | Result                               | Reference |
|------------|----------------------------------|-------------------------------------------------|--------------------------------------|-----------|
| HBc141-149 | HBc DNA-prime /<br>Peptide-boost | Serum HBsAg<br>Reduction                        | 35.5% decrease<br>(P < 0.05)         | [1]       |
| HBc141-149 | HBc DNA-prime /<br>Peptide-boost | Viral DNA<br>Reduction                          | Significant reduction (P < 0.05)     | [1]       |
| HBc18-27   | DNA vaccine<br>(SCT construct)   | Inhibition of<br>HBsAg from<br>HepG2.2.15 cells | Statistically significant (P < 0.05) | [8]       |

# **Experimental Workflow and Biological Pathways**

The following diagrams illustrate the overall experimental process, the underlying biological mechanism of T-cell activation, and the rationale for using this animal model.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. A new unconventional HLA-A2-restricted epitope from HBV core protein elicits antiviral cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ELISPOT-Based Assay to Measure HBV-Specific CD8+ T Cell Responses in Immunocompetent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Humanized MHC Transgenic Mice in the Screening of HLA–Restricted T
  Cell Epitopes for Influenza Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejohg.com [ejohg.com]
- 6. Mouse models for therapeutic vaccination against hepatitis B virus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ice-hbv.org [ice-hbv.org]
- 8. Hepatitis B virus core antigen epitopes presented by HLA-A2 single-chain trimers induce functional epitope-specific CD8+ T-cell responses in HLA-A2·1/Kb transgenic mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Assessing HBV Epitope Immunogenicity in HLA Transgenic Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406096#use-of-hla-transgenic-mice-to-study-hbv-seq2-aa-179-186-immunogenicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com